molecular formula C18H11BrClNO2 B3306301 6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926253-71-6

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306301
CAS No.: 926253-71-6
M. Wt: 388.6 g/mol
InChI Key: KLGMKIOVWBDWPX-XVNBXDOJSA-N
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Description

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 6-position and a chlorophenyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline-4-carboxylic acid as the starting material.

  • Bromination: The quinoline ring is brominated at the 6-position using brominating agents such as bromine (Br2) in the presence of a catalyst like ferric chloride (FeCl3).

  • Coupling Reaction: The 2-(4-chlorophenyl)ethenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis methods can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The quinoline ring can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the quinoline ring or the substituents.

  • Substitution: Substitution reactions at the bromine or chlorophenyl positions can be carried out using various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols, and electrophiles like alkyl halides, are used in substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Oxidation of the quinoline ring can yield quinone derivatives.

  • Reduced Compounds: Reduction reactions can produce reduced quinoline derivatives or substituted derivatives.

  • Substituted Quinolines: Substitution reactions can lead to various substituted quinolines depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new quinoline-based compounds. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound can be used as a lead compound in drug discovery for the development of new therapeutic agents. Industry: It is used in the production of materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application, but it generally involves binding to the target and modulating its activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors and modulate signaling pathways.

Comparison with Similar Compounds

  • 6-Bromoquinoline-4-carboxylic acid: Similar structure but lacks the chlorophenyl group.

  • 2-(4-Chlorophenyl)ethenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom.

Uniqueness:

  • The presence of both bromine and chlorophenyl groups in the compound provides unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMKIOVWBDWPX-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

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